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Compound of Interest

Compound Name: 8-Chloro-2-methoxyquinoline

Cat. No.: B2719454

An In-depth Technical Guide to 8-Chloro-2-methoxyquinoline

Prepared by: Gemini, Senior Application Scientist

Introduction

8-Chloro-2-methoxyquinoline is a halogenated and methoxylated derivative of quinoline, a
heterocyclic aromatic compound. As a bifunctional molecule, its unique substitution pattern—an
electron-withdrawing chlorine atom at the C8 position and an electron-donating methoxy group
at the C2 position—imparts specific reactivity and properties that make it a valuable
intermediate in organic synthesis. This guide provides a comprehensive overview of its
physical, chemical, and spectroscopic characteristics, intended for researchers and
professionals in synthetic chemistry and drug development. Its structural analogues have been
explored for various applications, underscoring the importance of understanding the core
properties of this specific isomer.

Physicochemical and Structural Properties

The fundamental identity and physical state of 8-Chloro-2-methoxyquinoline are defined by
its molecular structure and resulting properties. While experimental data for this specific isomer
Is not broadly published, properties can be reliably inferred from closely related analogues and
computational models.

Identifier and Formula:
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IUPAC Name: 8-chloro-2-methoxyquinoline

CAS Number: 846038-39-9[1][2]

Molecular Formula: C10HsCINO

Molecular Weight: 193.63 g/mol [1]

Physical Properties Summary:
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Property Value | Description Source | Rationale
Based on the typical
) appearance of substituted
Expected to be an off-white to o )
Appearance ) quinolines, such as the isomer
pale yellow solid. o
2-Chloro-8-methoxyquinoline.
[3]
Not experimentally reported. Isomeric substitution can
] ] The related isomer, 2-Chloro- significantly alter melting points
Melting Point o )
8-methoxyquinoline, melts at due to changes in crystal
77-78 °C.[3] lattice packing.
High boiling points are
characteristic of aromatic
Not experimentally reported. heterocyclic compounds of this
Boiling Point Predicted to be >300 °C at molecular weight. The isomer
atmospheric pressure. 2-Chloro-8-methoxyquinoline
has a predicted boiling point of
310.5+£22.0 °C.[3]
Expected to be soluble in
common organic solvents like The aromatic and chlorinated
B dichloromethane (DCM), nature suggests solubility in
Solubility
chloroform, ethyl acetate, and nonpolar to moderately polar
dimethylformamide (DMF). organic solvents.
Poorly soluble in water.
) ) ] Standard for synthetic
) Commercially available with ) ) )
Purity intermediates used in research

purities often 297%.[1]

and development.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of 8-

Chloro-2-methoxyquinoline. The following sections describe the expected spectral features

based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy
group and the five protons on the quinoline ring system.

o Methoxy Group (-OCHs): A sharp singlet appearing in the upfield region of the aromatic
spectrum, typically around & 3.9-4.1 ppm.

o Aromatic Protons: Five signals in the downfield region (d 7.0-8.5 ppm). The precise
chemical shifts and coupling constants (J-values) will depend on the electronic
environment created by the chloro and methoxy substituents. Protons adjacent to the
nitrogen (H4) and the chlorine atom (H7) are expected to be the most deshielded. The
characteristic splitting patterns (doublets, triplets, or doublets of doublets) arise from spin-
spin coupling with neighboring protons, allowing for full assignment. For example, the *H
NMR spectrum of the parent 8-chloroquinoline shows signals between 7.4 and 9.0 ppm.[4]

e 13C NMR: The carbon NMR spectrum should display ten unigue signals corresponding to
each carbon atom in the molecule.

o Methoxy Carbon (-OCHs): A signal around & 55-60 ppm.

o Aromatic Carbons: Nine signals in the range of  110-160 ppm. The carbons directly
attached to the nitrogen (C2, C8a), chlorine (C8), and oxygen (C2) will have their chemical
shifts significantly influenced by these heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule by detecting
their characteristic vibrational frequencies.[5]

e Aromatic C-H Stretch: Weak to medium bands observed above 3000 cm™1, typically in the
3050-3150 cm~1 region.

o C-O Stretch (Aryl Ether): Two characteristic strong bands are expected: an asymmetric
stretch around 1230-1270 cm~! and a symmetric stretch around 1020-1075 cm~1. The
spectrum of 8-methoxyquinoline shows a prominent C-O stretch at 1094 cm~1.[6]

e Aromatic C=C and C=N Stretch: Multiple sharp, medium-to-strong bands in the 1450-1620
cm~* region, which are characteristic of the quinoline ring system.
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o C-CI Stretch: A strong band in the fingerprint region, typically found between 700-850 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming its molecular weight and elemental composition.[7]

e Molecular lon Peak (M*): The spectrum will show a prominent molecular ion peak at m/z =
193.6.

« |sotopic Pattern: A crucial diagnostic feature will be the isotopic pattern caused by the
chlorine atom. The spectrum will display two peaks for the molecular ion: one for the isotope
35Cl (M*) and another for 3’Cl (M+2)*. The relative intensity of the (M+2)* peak will be
approximately one-third (=32%) of the M* peak, which is a definitive signature for a molecule
containing a single chlorine atom.

Synthesis and Chemical Reactivity

8-Chloro-2-methoxyquinoline serves as a versatile building block in multi-step syntheses. Its
reactivity is governed by the interplay of its functional groups.

Representative Synthesis Protocol: Nucleophilic
Aromatic Substitution

A common and efficient method to synthesize 2-methoxyquinolines is through the nucleophilic
aromatic substitution (SnAr) of a corresponding 2-chloroquinoline precursor. The electron-
deficient nature of the pyridine moiety in the quinoline ring system activates the C2 position for
such reactions.

Objective: To synthesize 8-Chloro-2-methoxyquinoline from 2,8-dichloroquinoline.
Methodology:

e Preparation of Sodium Methoxide: In a flame-dried, three-neck round-bottom flask equipped
with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.05 eq.) in anhydrous
methanol (a suitable volume to ensure dissolution) under an inert atmosphere. The reaction
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is exothermic and generates hydrogen gas. Allow the reaction to proceed until all sodium has
dissolved, yielding a solution of sodium methoxide.

o Causality: Sodium methoxide is a strong nucleophile required to displace the chloride at
the C2 position. Preparing it in situ from sodium metal ensures it is anhydrous and highly
reactive.

e Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, add 2,8-
dichloroquinoline (1.0 eq.).

o Causality: The C2 position is more electron-deficient than the C8 position due to its
proximity to the ring nitrogen, making it significantly more susceptible to nucleophilic
attack. This allows for selective substitution.

» Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using Thin
Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

o Workup: After cooling to room temperature, carefully quench the reaction by adding water.
This will precipitate the crude product.

« Purification: Collect the solid product by vacuum filtration and wash it with cold water to
remove inorganic salts. The crude product can be further purified by recrystallization from a
suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to
yield pure 8-Chloro-2-methoxyquinoline.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 8-Chloro-2-methoxyquinoline.

Core Reactivity

The chemical behavior of 8-Chloro-2-methoxyquinoline is dictated by its three main
components: the methoxy group, the chloro group, and the quinoline ring.
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o At the C2-Methoxy Group: The methoxy group can be cleaved under harsh acidic conditions
(e.g., HBr) to yield the corresponding 8-chloro-2-hydroxyquinoline. It can also be substituted
by other nucleophiles, although this typically requires activation.

o At the C8-Chloro Group: The chlorine atom is relatively unreactive towards S»Ar reactions
but is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.qg.,
Suzuki, Heck, Buchwald-Hartwig amination). This allows for the introduction of a wide variety
of carbon- and nitrogen-based substituents at this position, making it a key site for molecular
diversification.

e On the Quinoline Ring: The quinoline ring can undergo electrophilic aromatic substitution
(e.g., nitration, halogenation). The directing effects of the existing chloro and methoxy groups
will influence the position of the incoming electrophile, often favoring the C5 and C7
positions.

Key Reactivity Sites Diagram
Caption: Primary sites of chemical reactivity on the 8-Chloro-2-methoxyquinoline scaffold.

Safety and Handling

As with any laboratory chemical, 8-Chloro-2-methoxyquinoline should be handled with
appropriate care. While a specific Safety Data Sheet (SDS) for this isomer should always be
consulted, general precautions based on related halo-quinolines apply.

» General Hazards: Similar compounds are classified as causing skin and eye irritation.[8]
They may be harmful if swallowed or inhaled.[8][9]

e Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),
safety glasses or goggles, and a lab coat.[10]

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust or vapors.[10] Avoid contact with skin, eyes, and clothing.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.[10]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b2719454?utm_src=pdf-body
https://www.benchchem.com/product/b2719454?utm_src=pdf-body
https://www.fishersci.com/store/msds?partNumber=RJC01118EA&productDescription=8-CHLORO-2-METHYLQUINOLI+10GR&vendorId=VN00092202&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=RJC01118EA&productDescription=8-CHLORO-2-METHYLQUINOLI+10GR&vendorId=VN00092202&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-8-methoxy-2-methylquinoline
https://www.fishersci.com/store/msds?partNumber=AAA1424422&productDescription=5-CHLRO-2-METHOXYANILINE+100G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAA1424422&productDescription=5-CHLRO-2-METHOXYANILINE+100G&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAA1424422&productDescription=5-CHLRO-2-METHOXYANILINE+100G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2719454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

Applications in Research and Development

Substituted quinolines are privileged scaffolds in medicinal chemistry. 8-Hydroxyquinoline
derivatives, for example, are known for their wide range of biological activities.[11] 8-Chloro-2-
methoxyquinoline serves as a key intermediate for accessing more complex molecules. Its
functional handles allow for systematic structural modifications in the development of new
therapeutic agents, agrochemicals, and functional materials. The ability to perform selective
chemistry at the C2 and C8 positions makes it a powerful platform for building molecular
libraries for screening and lead optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 8-chloro-2-methoxyquinoline | CymitQuimica [cymitquimica.com]

2. 846038-39-9|8-Chloro-2-methoxyquinoline|BLD Pharm [bldpharm.com]

3. 2-CHLORO-8-METHOXYQUINOLINE CAS#: 74668-74-9 [m.chemicalbook.com]

4. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7571046/
https://www.benchchem.com/product/b2719454?utm_src=pdf-body
https://www.benchchem.com/product/b2719454?utm_src=pdf-body
https://www.benchchem.com/product/b2719454?utm_src=pdf-custom-synthesis
https://cymitquimica.com/products/10-F603429/846038-39-9/8-chloro-2-methoxyquinoline/
https://www.bldpharm.com/products/846038-39-9.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB3780235_EN.htm
https://www.chemicalbook.com/SpectrumEN_611-33-6_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2719454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5. compoundchem.com [compoundchem.com]
6. researchgate.net [researchgate.net]

7. Advances in high-throughput mass spectrometry in drug discovery - PMC
[pmc.ncbi.nlm.nih.gov]

8. fishersci.com [fishersci.com]

9. 4-Chloro-8-methoxy-2-methylquinoline | C11H10CINO | CID 807583 - PubChem
[pubchem.ncbi.nlm.nih.gov]

10. fishersci.com [fishersci.com]

11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Physical and chemical characteristics of 8-Chloro-2-
methoxyquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2719454#physical-and-chemical-characteristics-of-8-
chloro-2-methoxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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